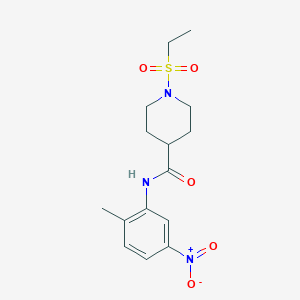

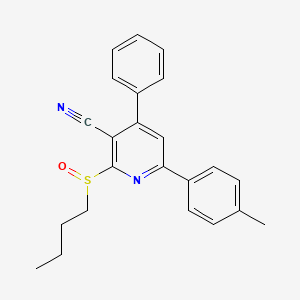

![molecular formula C20H13Cl2N3O B4632406 2-{4-[(3,4-二氯苯基)氨基]-2-喹唑啉基}苯酚](/img/structure/B4632406.png)

2-{4-[(3,4-二氯苯基)氨基]-2-喹唑啉基}苯酚

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to "2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol," often involves multi-step chemical reactions starting from basic aromatic amines or acids. For instance, Patel and Patel (2007) described the synthesis of quinazolin-4(3H)ones derivatives from 2-[(2,6-dichlorophenyl)amino] phenylacetic acid, which involved reactions like cyclization and Schiff base formation, leading to compounds with antimicrobial properties (Patel & Patel, 2007).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system containing a benzene ring fused to a pyrimidine ring. Castillo et al. (2012) conducted a detailed structural and vibrational study on a similar compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, using density functional theory (DFT) and spectroscopic analysis to understand its bond orders, charge transfers, and topological properties (Castillo et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives can undergo various chemical reactions, including cyclization, sulfonation, and Schiff base reactions, leading to a wide range of compounds with diverse chemical properties. Patel, Patel, and colleagues (2010) synthesized (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones through Schiff base formation, demonstrating the versatility of quinazoline derivatives in chemical synthesis (Patel et al., 2010).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. The detailed analysis of these properties requires experimental studies, including X-ray crystallography and solubility tests, to understand how structural variations affect the physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their application in various scientific fields. Studies like those conducted by Kamal et al. (2015) on the synthesis and antimicrobial activity of quinazoline derivatives highlight the importance of understanding the chemical behavior of these compounds (Kamal et al., 2015).

科学研究应用

抗菌应用

结构上与2-{4-[(3,4-二氯苯基)氨基]-2-喹唑啉基}苯酚相关的化合物已被合成并研究其抗菌特性。例如,带有喹唑啉-4(3H)酮的磺酰胺的合成和微生物研究展示了显著的抗菌和抗真菌活性 (N. Patel, V. Patel, Hemant R. Patel, Faiyazalam M. Shaikh, Jaymin C. Patel, 2010)。这些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显著的最低抑菌浓度 (MIC) 值,突出了它们在应对微生物耐药性挑战方面的潜力。

材料科学和化学研究

在材料科学中,已经使用实验红外光谱和理论计算对喹唑啉酮衍生物(如3-氨基-2-(4-氯苯基)喹唑啉-4(3H)-酮)的结构研究和振动光谱进行了研究 (M. V. Castillo, E. Romano, A. Raschi, Alisia Yurquina, S. Brandán, 2012)。这些研究提供了对分子结构、振动模式以及喹唑啉酮衍生物在设计具有特定光学或电子特性的材料中的潜在应用的见解。

抗氧化剂和细胞毒活性

喹唑啉-4(3H)-酮衍生物也因其抗氧化剂和细胞毒活性而受到探索。例如,喹唑啉-4(3H)-酮的多酚衍生物的合成和体外评估显示出显着的抗自由基活性和对癌细胞系的细胞毒性 (Raluca Pele, Gabriel Marc, Ioana Ionuț, C. Nastasă, Ionel Fizeșan, A. Pîrnău, L. Vlase, M. Palage, S. Oniga, O. Oniga, 2022)。这些发现表明,此类化合物可能是开发新型抗癌疗法的有希望的候选者。

未来方向

The future directions for the study of “2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This would require extensive research and analysis of relevant papers .

作用机制

Target of Action

The primary targets of 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol are Hemoglobin subunit alpha and Hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule responsible for oxygen transport in the blood.

Pharmacokinetics

Similar compounds have been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration . The times to maximum concentration were 0.25 – 1.5 h . The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined .

Result of Action

Based on its potential inhibition of the dyrk1a-pkb/akt pathway, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .

生化分析

Biochemical Properties

This compound has been found to interact with key enzymes and proteins involved in cell signaling pathways. Specifically, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC), both of which play crucial roles in cell proliferation and survival . The nature of these interactions involves the compound binding to these enzymes, thereby reducing their activity.

Cellular Effects

2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol influences cell function by modulating key signaling pathways. It has been shown to reduce the expression of EGFR and downregulate the phosphorylation of AKT and ERK, which are key components of the EGFR signaling pathway . This can impact gene expression and cellular metabolism, leading to reduced cell proliferation.

Molecular Mechanism

The compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It acts as an inhibitor of EGFR, a tyrosine kinase, and HDAC, an enzyme that removes acetyl groups from histones . This can lead to changes in gene expression, as EGFR signaling and histone acetylation are both involved in the regulation of transcription.

Temporal Effects in Laboratory Settings

Over time, the effects of 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol can change. For instance, it has been observed that the compound’s inhibitory effects on EGFR and HDAC can lead to long-term changes in cell proliferation and survival .

Dosage Effects in Animal Models

The effects of 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol can vary with different dosages in animal models. High doses of the compound have been shown to effectively inhibit tumor growth in mice, without causing organ damage .

属性

IUPAC Name |

2-[4-(3,4-dichloroanilino)quinazolin-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-15-10-9-12(11-16(15)22)23-19-13-5-1-3-7-17(13)24-20(25-19)14-6-2-4-8-18(14)26/h1-11,26H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUXLQHTEPYRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)

![1-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4632410.png)